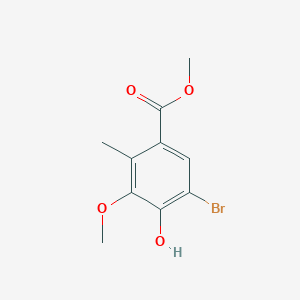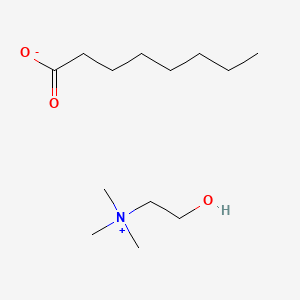
Choline octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline octanoate, also known as choline caprylate, is a compound formed by the combination of choline and octanoic acid. It is a type of ionic liquid and deep eutectic solvent, which are known for their unique properties such as low toxicity, biodegradability, and the ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline octanoate can be synthesized through a simple acid-base reaction between choline hydroxide and octanoic acid. The reaction typically occurs at room temperature and involves mixing equimolar amounts of the two reactants. The resulting product is a clear, viscous liquid that can be purified through techniques such as distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger reactors and more controlled conditions to ensure high purity and yield. The process may involve continuous mixing and monitoring of the reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Choline octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced compounds.
Substitution: this compound can participate in substitution reactions, where the octanoate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Choline octanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its unique properties.
Mechanism of Action
The mechanism of action of choline octanoate involves its interaction with biological membranes and its ability to enhance the permeability of these membranes. This property makes it useful for drug delivery applications, as it can facilitate the transport of drugs across biological barriers. The molecular targets and pathways involved include the disruption of lipid bilayers and the formation of transient pores that allow for the passage of molecules .
Comparison with Similar Compounds
Choline octanoate can be compared with other similar compounds such as choline geranate and choline laurate. These compounds share similar properties but differ in their specific applications and effectiveness. For example:
Choline Geranate: Known for its potent antiseptic properties and use in drug delivery systems.
Choline Laurate: Used in the formulation of personal care products and as a surfactant.
This compound is unique in its balance of properties, making it suitable for a wide range of applications while maintaining low toxicity and high biodegradability .
Properties
CAS No. |
71501-52-5 |
|---|---|
Molecular Formula |
C13H29NO3 |
Molecular Weight |
247.37 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;octanoate |
InChI |
InChI=1S/C8H16O2.C5H14NO/c1-2-3-4-5-6-7-8(9)10;1-6(2,3)4-5-7/h2-7H2,1H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
CISGOUDPMXUJNS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)[O-].C[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
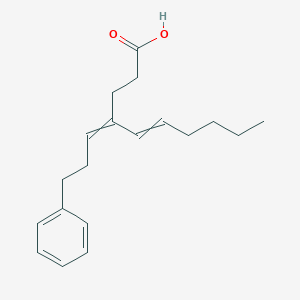


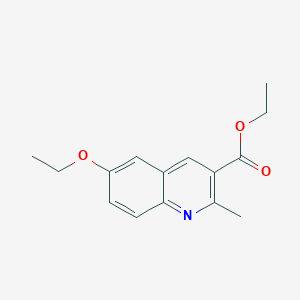
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
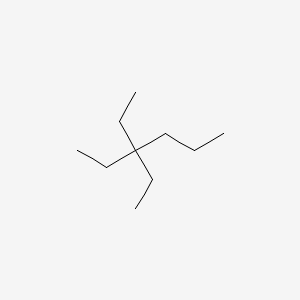
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
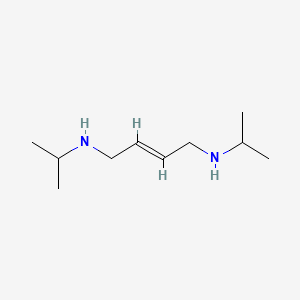
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)
